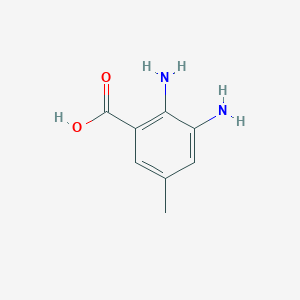
2,3-Diamino-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diamino-5-methylbenzoic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Protein Aging
One of the most notable applications of 2,3-diamino-5-methylbenzoic acid is its role in inhibiting nonenzymatic cross-linking of proteins, which is a key factor in the aging process. The compound has been shown to react with early glycosylation products, preventing the formation of advanced glycosylation end products (AGEs) that contribute to protein cross-linking and subsequent aging-related pathologies .
Case Study : A study indicated that administering this compound could help mitigate conditions associated with diabetes by preventing the accumulation of AGEs in structural proteins such as collagen and elastin. This suggests potential therapeutic applications for age-related diseases and diabetes complications .
Biochemical Reagent
This compound is utilized as a biochemical reagent in various laboratory settings. Its properties allow it to serve as an intermediate in the synthesis of more complex organic molecules. This application is crucial for researchers developing new compounds for pharmaceuticals and other chemical products .
Applications Include :
- Synthesis of pharmaceutical intermediates.
- Development of new biochemical assays.
Therapeutic Implications
The therapeutic implications of this compound extend to its potential use in treating conditions associated with protein cross-linking and aging. By inhibiting the formation of AGEs, it may reduce the risk of several diseases, including:
- Diabetic kidney disease
- Retinopathy
- Osteoarthritis
This compound's ability to improve the longevity and functionality of structural proteins opens avenues for treating age-related degenerative diseases .
Data Table: Summary of Applications
| Application | Description | Potential Benefits |
|---|---|---|
| Inhibition of Protein Aging | Prevents formation of AGEs through reaction with glycosylation products | Reduces risk of diabetes complications and aging diseases |
| Biochemical Reagent | Serves as an intermediate in organic synthesis | Facilitates development of new pharmaceuticals |
| Therapeutic Implications | Potential treatment for diseases related to protein cross-linking | Improves quality of life for patients with chronic diseases |
Propriétés
Numéro CAS |
37901-87-4 |
|---|---|
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
2,3-diamino-5-methylbenzoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,9-10H2,1H3,(H,11,12) |
Clé InChI |
XOLFHIHEIGMPNC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)N)N)C(=O)O |
SMILES canonique |
CC1=CC(=C(C(=C1)N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















